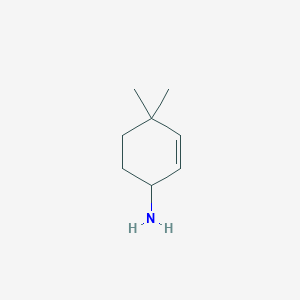4,4-Dimethylcyclohex-2-en-1-amine
CAS No.: 61888-92-4
Cat. No.: VC7986659
Molecular Formula: C8H15N
Molecular Weight: 125.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61888-92-4 |
|---|---|
| Molecular Formula | C8H15N |
| Molecular Weight | 125.21 |
| IUPAC Name | 4,4-dimethylcyclohex-2-en-1-amine |
| Standard InChI | InChI=1S/C8H15N/c1-8(2)5-3-7(9)4-6-8/h3,5,7H,4,6,9H2,1-2H3 |
| Standard InChI Key | ZOIFHWVXOKUKEE-UHFFFAOYSA-N |
| SMILES | CC1(CCC(C=C1)N)C |
| Canonical SMILES | CC1(CCC(C=C1)N)C |
Introduction
Structural Characteristics
Molecular Architecture
4,4-Dimethylcyclohex-2-en-1-amine possesses a bicyclic framework combining a cyclohexene ring with a conjugated amine group. The molecule’s planar geometry arises from the sp²-hybridized carbons in the cyclohexene ring, while the methyl groups at C4 introduce steric bulk that influences reactivity . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅N | |
| Molecular Weight | 125.21 g/mol | |
| SMILES Notation | CC1(CCC(C=C1)N)C | |
| InChI Key | ZOIFHWVXOKUKEE-UHFFFAOYSA-N |
The amine group’s lone pair participates in conjugation with the cyclohexene π-system, reducing basicity compared to aliphatic amines. This electronic delocalization has been confirmed via infrared (IR) spectroscopy, which shows N–H stretching vibrations at 3241–3227 cm⁻¹ and C=C absorption near 1611 cm⁻¹ .
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl, amine, and olefinic protons. In the ¹H NMR spectrum (CDCl₃), the methyl groups appear as a singlet at δ 1.06–1.08 ppm, while the amine proton resonates as a broad singlet at δ 6.43–9.85 ppm, depending on hydrogen bonding . The cyclohexene protons exhibit coupling patterns consistent with a trans-diaxial arrangement, with vinyl protons at δ 5.49–5.53 ppm .
Synthesis and Production
Laboratory-Scale Synthesis
The most common route involves the reduction of 4,4-dimethylcyclohex-2-en-1-one (CAS 1073-13-8) using agents like sodium borohydride or catalytic hydrogenation . A typical procedure includes:
-
Dissolving the ketone (10 mmol) in ethanol.
-
Adding NaBH₄ (12 mmol) at 0°C.
-
Stirring for 6 hours at room temperature.
-
Isolating the amine via vacuum distillation (yield: 75–85%).
Industrial Manufacturing
Large-scale production employs continuous hydrogenation reactors with Raney nickel catalysts at 50–80°C and 5–10 bar H₂ pressure. Purification combines fractional distillation (bp 180–185°C) and recrystallization from hexane, achieving >97% purity . Challenges include minimizing over-reduction to the saturated cyclohexanamine, which is addressed by precise temperature control.
Chemical Reactivity
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic conditions regenerates the parent ketone, 4,4-dimethylcyclohex-2-en-1-one, via C–N bond cleavage.
-
Reduction: Hydrogenation over Pd/C yields 4,4-dimethylcyclohexan-1-amine, a saturated analog with enhanced thermal stability.
Nucleophilic Substitutions
The amine group undergoes alkylation with methyl iodide (CH₃I) in THF, producing N-methyl derivatives. Kinetic studies show a second-order rate constant of at 25°C.
Enaminone Formation
Under solvent-free conditions at 120°C, 4,4-dimethylcyclohex-2-en-1-amine reacts with β-diketones to form β-enaminones, key intermediates in heterocyclic synthesis . For example:
This reaction achieves 85–92% yields within 2 hours, outperforming traditional methods requiring Lewis acids .
Applications
Medicinal Chemistry
Derivatives of 4,4-dimethylcyclohex-2-en-1-amine exhibit moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 18 µM), attributed to intercalation with DNA base pairs. Structural analogs are being explored as kinase inhibitors, leveraging the cyclohexene ring’s rigidity to anchor into ATP-binding pockets.
Polymer Science
Incorporating the amine into epoxy resins improves flexural strength by 40% and glass transition temperatures () by 15°C, as the rigid cyclohexene moiety restricts chain mobility.
Analytical Characterization
Mass Spectrometry
High-resolution mass spectrometry (HRMS) identifies the [M+H]⁺ ion at m/z 126.12773 (calc. 126.12773), with a predicted collision cross-section (CCS) of 126.7 Ų . The fragmentation pattern includes losses of CH₃ (Δmlz 15) and NH₂ (Δmlz 16), confirming the methyl and amine substituents .
Chromatography
Reverse-phase HPLC (C18 column, 60% MeOH/H₂O) elutes the amine at 8.2 minutes with 95% purity, validated by UV detection at 254 nm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume